![molecular formula C19H17Cl2NO3 B6498940 4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879048-49-4](/img/structure/B6498940.png)
4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The compound “4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one”, also known as YK-4-279, is a known inhibitor of the interaction between RNA helicase A (RHA) and the oncogenic transcription factor EWS-FLI1 . These targets play a crucial role in the growth of Ewing’s sarcoma family of tumors (ESFT), with EWS-FLI1 being a key driver of malignancy .
Mode of Action
YK-4-279 works by binding to RHA, thereby preventing its interaction with EWS-FLI1 . This disruption inhibits the transcriptional activity of EWS-FLI1, leading to a decrease in the expression of downstream oncogenic targets .
Biochemical Pathways
The primary pathway affected by YK-4-279 is the EWS-FLI1 signaling pathway. By inhibiting the interaction between RHA and EWS-FLI1, YK-4-279 disrupts the transcriptional program driven by EWS-FLI1 . This leads to a reduction in the expression of oncogenic targets, ultimately inhibiting the growth of ESFT cells .
Pharmacokinetics
The compound’s molecular weight (366195), density (15±01 g/cm3), and boiling point (6089±550 °C at 760 mmHg) suggest that it may have good bioavailability
Result of Action
The inhibition of the RHA-EWS-FLI1 interaction by YK-4-279 results in the suppression of ESFT cell growth and the induction of apoptosis . This suggests that YK-4-279 could potentially be used as a therapeutic agent for the treatment of ESFT.
特性
IUPAC Name |
4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c1-11-3-5-13(6-4-11)10-22-17-15(21)8-7-14(20)16(17)19(25,18(22)24)9-12(2)23/h3-8,25H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXROMPHHNSCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。